molecular formula C20H22N4OS B5644793 1-benzyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,4-diazepan-6-ol

1-benzyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,4-diazepan-6-ol

Cat. No. B5644793
M. Wt: 366.5 g/mol
InChI Key: QTNIEKJNCZPRDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiadiazole compounds involves the cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of metal catalysts such as manganese(II) nitrate, leading to the formation of thiadiazole derivatives. This process often involves loss of water (H₂O) or hydrogen sulfide (H₂S), depending on the reactants involved (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and single crystal X-ray data. Studies reveal that these compounds exhibit intramolecular as well as intermolecular hydrogen bonding, contributing to their stability and specific crystalline structures in the monoclinic system (Dani et al., 2013). Density Functional Theory (DFT) methods are often used for geometry optimization to compare with X-ray data, indicating the compounds' stability through negative HOMO and LUMO energy values.

Chemical Reactions and Properties

Thiadiazole derivatives are synthesized through reactions involving cyclization and condensation processes. For instance, during the synthesis, the substitution of thiosemicarbazide/thiohydrazide gets cyclized into thiadiazole in the presence of manganese(II) nitrate via loss of H₂O. In some cases, condensation reactions occur, leading to the formation of thiadiazole derivatives by the loss of one mole of H₂S from the reactants (Dani et al., 2013).

Physical Properties Analysis

The physical properties of thiadiazole derivatives include their crystalline structure, melting points, and solubility. These compounds crystallize in the monoclinic system and are characterized by their specific melting points and solubility in various organic solvents. The structural stability is enhanced by intramolecular and intermolecular hydrogen bonding, as evidenced by spectroscopic studies (Dani et al., 2013).

Chemical Properties Analysis

Thiadiazole derivatives exhibit a range of chemical properties, including antioxidant and antimicrobial activities. These properties are attributed to the specific structural features of the thiadiazole ring and the substituents attached to it. The antioxidant activity, for example, is evaluated through assays like the DPPH radical scavenging assay, indicating the potential of these compounds for further research (Gopi et al., 2016).

properties

IUPAC Name

1-benzyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,4-diazepan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c25-18-14-23(13-16-7-3-1-4-8-16)11-12-24(15-18)20-22-21-19(26-20)17-9-5-2-6-10-17/h1-10,18,25H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNIEKJNCZPRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1CC2=CC=CC=C2)O)C3=NN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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